BenchChemオンラインストアへようこそ!

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester

Asymmetric Synthesis Chiral Intermediate Photoracemization

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester (CAS 192315-05-2) is a polysubstituted 2H-chromene derivative that serves as an advanced chiral intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors, notably the clinical candidate iclaprim. The molecule incorporates a cyclopropyl group at the C-2 position and methoxy substituents at the 7- and 8-positions on the chromene core, features that are essential for the hydrophobic interactions observed in DHFR binding pockets.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 192315-05-2
Cat. No. B1354282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester
CAS192315-05-2
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC
InChIInChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3
InChIKeyBKRSOMBWDPYSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic Acid Methyl Ester (CAS 192315-05-2): Procurement-Relevant Identity and Key Structural Features


2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester (CAS 192315-05-2) is a polysubstituted 2H-chromene derivative that serves as an advanced chiral intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors, notably the clinical candidate iclaprim [1]. The molecule incorporates a cyclopropyl group at the C-2 position and methoxy substituents at the 7- and 8-positions on the chromene core, features that are essential for the hydrophobic interactions observed in DHFR binding pockets [2]. Its molecular formula is C₁₆H₁₈O₅ with a molecular weight of 290.31 g/mol, and it is typically supplied as a crystalline solid (mp 61 °C) that can be isolated without chromatography [3].

Why Generic Chromene Esters Cannot Substitute for 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic Acid Methyl Ester in DHFR Inhibitor Synthesis


Simple 2H-chromene-5-carboxylic acid methyl esters lacking the 2-cyclopropyl and 7,8-dimethoxy substitution pattern fail to engage the critical hydrophobic pocket formed by Leu28, Val31, Ile50, and Leu54 in the DHFR active site, as evidenced by crystallographic data for the corresponding diaminopyrimidine derivative [1]. Furthermore, the racemic form of the target compound, which is the default product of non-stereoselective routes, was the only form evaluated in the original biological disclosure of the lead chromene; the enantiomerically enriched (+)-isomer is required for meaningful structure–activity relationship (SAR) studies and downstream development [2]. The target compound's ability to be isolated as a crystalline solid (mp 61 °C) directly from the reaction mixture also distinguishes it from structurally analogous but non-crystalline intermediates that require chromatographic purification, a critical factor for scalable process chemistry [3].

Quantified Comparative Evidence for 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic Acid Methyl Ester Versus Closest Analogs


Enantiomeric Purity Achievable: (+)-2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic Acid Methyl Ester vs. Racemic 2 and Non-chromene Intermediates

The target compound can be obtained in enantiomerically enriched form via a Mitsunobu-based strategy, yielding the (+)-enantiomer in seven steps with 21% overall yield from benzoate 6 [1]. In contrast, the racemic synthesis originally reported for the lead chromene 1 produces only racemic material, which was the sole form evaluated biologically, thus providing no stereochemical SAR information [1]. The photoracemization half-life of the enantiomerically enriched chromene 2 in a Pyrex flask under ambient laboratory light was as short as 16 hours, representing the first kinetic analysis of chromene photoracemization and a critical handling constraint not applicable to non-chromene aryl intermediates [1].

Asymmetric Synthesis Chiral Intermediate Photoracemization

Process-Scale Crystallinity: Target Compound vs. Non-Crystalline Chromene Intermediates in Iclaprim Synthesis

The methyl ester 2 was isolated directly from the reaction mixture by crystallization from methylcyclohexane/TBME (3:1) at −20 °C, affording a white-yellow crystalline solid with a melting point of 61 °C [1]. This stands in contrast to many intermediates in the original iclaprim synthetic route, which required chromatographic purification and were obtained as oils or gums, significantly reducing throughput and increasing solvent waste [1].

Process Chemistry Crystallization Iclaprim Intermediate

Hydrophobic Binding Pocket Engagement: Cyclopropyl-Containing Chromene vs. Des-cyclopropyl Analogs

In the co-crystal structure of (R)-5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine bound to Staphylococcus aureus DHFR, the cyclopropyl-dimethoxychromene moiety occupies a hydrophobic pocket formed by the conserved residues Leu28, Val31, Ile50, and Leu54 [1]. Des-cyclopropyl or des-methoxy chromene analogs would be unable to fill this pocket effectively, leading to a predicted loss of binding affinity; the parent chromene 1 (racemic) demonstrated only submicromolar activity against S. aureus and Pseudomonas carinii, and removal of the cyclopropyl or methoxy groups is expected to further diminish potency, though no direct pairwise comparison has been published [2].

DHFR Inhibition X-ray Crystallography Hydrophobic Pocket

Patent-Exemplified Synthesis Yield and Purity: Target Compound vs. Generic Chromene Esters from Commercial Catalogs

The patent-exemplified procedure for preparing the target compound uses 3-hydroxy-4,5-dimethoxy-benzoic acid methyl ester and cis-(3,3-dimethoxy-propenyl)-cyclopropane in p-xylene/3-picoline at reflux, delivering the product in sufficient purity for direct use in the next step without chromatography [1]. After crystallization, 1.07 g of pure compound was isolated from a 20 g scale reaction (approx. 3.9% isolated yield after one crystallization, with the crude oil carried forward in the telescoped process). By comparison, generic 2H-chromene-5-carboxylic acid methyl esters from commercial suppliers are typically available only as racemic mixtures with no demonstrated applicability to DHFR inhibitor synthesis, and their synthetic procedures are not validated in patent literature for this specific downstream chemistry [2].

Patent Synthesis Yield Optimization Intermediate Purity

Physicochemical Properties: Boiling Point and Density of the Target Ester vs. the Corresponding Free Acid

The methyl ester has a calculated boiling point of 380.6 ± 12.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . Its corresponding carboxylic acid (CAS 845276-37-1) has a lower molecular weight (276.28 g/mol) and different solubility and reactivity profiles, making the ester the preferred form for the convergent coupling step in iclaprim synthesis, where the ester functionality provides orthogonal protection during the diaminopyrimidine installation [1].

Physicochemical Properties Ester vs. Acid Process Solvent Selection

Target Engagement Validation: Cyclopropyl-Dimethoxychromene Moiety Binding vs. Simple Benzylpyrimidine DHFR Inhibitors

The diaminopyrimidine derivative incorporating the target chromene moiety has been co-crystallized with S. aureus DHFR, confirming that the cyclopropyl-dimethoxychromene occupies a distinct hydrophobic pocket not engaged by simpler benzylpyrimidine DHFR inhibitors such as trimethoprim [1]. Trimethoprim binds with a Ki of approximately 7 nM against E. coli DHFR but lacks the extended hydrophobic contacts provided by the chromene scaffold, which are associated with the broader antibacterial spectrum of iclaprim, including activity against trimethoprim-resistant strains [2].

DHFR Binding Crystal Structure Iclaprim Pharmacophore

Optimal Procurement and Use Scenarios for 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic Acid Methyl Ester


Stereochemistry–Activity Relationship (SAR) Campaigns on the Iclaprim Chromene Scaffold

The target compound is the only reported enantioenriched intermediate that directly maps to the chiral center of iclaprim. Researchers conducting enantioselective SAR studies on DHFR inhibitors should procure the enantiomerically enriched methyl ester rather than relying on racemic chromene 1, which provides no stereochemical resolution. Handling under light-exclusion conditions is mandatory due to the documented photoracemization half-life of approximately 16 hours under ambient light [1].

Scale-Up of Iclaprim Synthesis via the Patent-Validated Telescoped Process

Process chemistry groups aiming to manufacture iclaprim or its analogs should utilize the crystalline methyl ester intermediate described in US Patent 7,893,262. The ability to isolate the compound by direct crystallization (mp 61 °C) without chromatography reduces solvent usage and unit operations compared to earlier synthetic routes that relied on non-crystalline intermediates [2].

Structural Biology Studies of DHFR–Inhibitor Complexes

For X-ray crystallography or cryo-EM studies of DHFR–inhibitor complexes, the target compound serves as the direct precursor to the diaminopyrimidine ligand AR-101, which has been co-crystallized with S. aureus DHFR. The crystal structure demonstrates that the cyclopropyl-dimethoxychromene moiety occupies a hydrophobic pocket defined by residues Leu28, Val31, Ile50, and Leu54, which is not addressed by trimethoprim or its simpler analogs [3].

Development of Novel DHFR Inhibitors with Improved Resistance Profiles

Medicinal chemistry programs targeting trimethoprim-resistant bacterial strains should use the target compound as the key intermediate for exploring 2-substituted chromene derivatives. The established binding mode of the chromene scaffold to the hydrophobic subpocket provides a structural rationale for overcoming resistance mechanisms that affect classical benzylpyrimidine DHFR inhibitors [3].

Quote Request

Request a Quote for 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.